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molecular formula C20H20N4O2 B8388363 1-{[5-(4-Methylphenyl)isoxazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine

1-{[5-(4-Methylphenyl)isoxazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine

Cat. No. B8388363
M. Wt: 348.4 g/mol
InChI Key: DOUYQMBWMHTTHY-UHFFFAOYSA-N
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Patent
US07666888B2

Procedure details

The title compound was prepared from 5-(4-methylphenyl)isoxazole-4-carboxylic acid (10.2 mg, 0.050 mmol) and 1-(2-pyridyl)piperazine (9.8 mg, 0.060 mmol) as described in synthetic method B and thereafter purified by preparative HPLC method B to give a solid (4.4 mg). Calcd for C20H20N4O2: 348.1586, found 348.1593.
Quantity
10.2 mg
Type
reactant
Reaction Step One
Quantity
9.8 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][N:11]=[CH:10][C:9]=2[C:13]([OH:15])=O)=[CH:4][CH:3]=1.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:12][N:11]=[CH:10][C:9]=2[C:13]([N:25]2[CH2:26][CH2:27][N:22]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][N:16]=3)[CH2:23][CH2:24]2)=[O:15])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
10.2 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=NO1)C(=O)O
Name
Quantity
9.8 mg
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC method B

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=C(C=NO1)C(=O)N1CCN(CC1)C1=NC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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